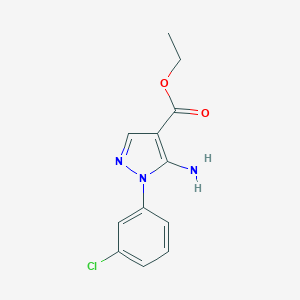
トリチルアジド
概要
説明
Trityl azide is a useful research compound. Its molecular formula is C19H15N3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
The exact mass of the compound Trityl azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trityl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trityl azide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子磁石
トリチルアジド誘導体は、分子磁石の開発に使用されてきました . これらは、結晶格子効果ではなく、分子自体の磁気モーメントに起因する磁気的性質を持つ材料です。
スピンラベル
トリチルアジドは、スピンラベルとして使用できます . スピンラベルは、電子常磁性共鳴(EPR)において、スピンラベルの運動と局所環境を研究するために用いられる常磁性分子です。
スピントロニクス
電子の固有スピンとその関連する磁気モーメントの研究を扱うスピントロニクス分野において、トリチルアジドは応用が見出されています . スピンバルブやスピントランジスタなどのスピン量子数を活用したデバイスに使用されています。
動的核偏極
トリチルアジドは、核磁気共鳴(NMR)信号を増強するために使用されるプロセスである動的核偏極(DNP)で使用されます . DNPは、さまざまな化学的および生物学的プロセスの研究に不可欠な、数桁の信号増強を提供できます。
イメージング
トリチルアジドは、イメージングアプリケーションで使用されています . たとえば、蛍光イメージングで使用されてきました 、水中でラジカルエミッターとして作用します。
EPRに基づく距離測定
トリチルアジドは、EPRに基づく距離測定で使用されます . これらの測定は、生物学的巨大分子の構造とコンフォメーション変化を研究する上で重要です。
Safety and Hazards
作用機序
Target of Action
Trityl azide, like other trityl compounds, primarily targets organic compounds for various chemical reactions . The trityl moiety is often used as a protective group in organic synthesis, particularly for the protection of various functional groups such as thiols, amines, and alcohols . It is also used as a catalyst for C–C bond formation, in dye chemistry, carbohydrate chemistry, and in the synthesis of polymers and peptides .
Mode of Action
The trityl moiety interacts with its targets through a variety of chemical reactions. For instance, it can act as a neutral Lewis acid in different chemical reactions . It is also widely used in hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Furthermore, it is extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
Biochemical Pathways
Trityl compounds in general have been used in a wide range of chemical processes and syntheses . They play a role in the formation of C–C bonds, dye chemistry, carbohydrate chemistry, and the synthesis of polymers and peptides .
Pharmacokinetics
Many trityl compounds are known to be well soluble in water , which could potentially influence their bioavailability.
Result of Action
The result of trityl azide’s action largely depends on the specific chemical reaction it is involved in. For instance, in the protection of various functional groups in organic synthesis, the trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . In the context of hydride abstraction reactions, the trityl cation acts as an efficient activator and one-electron oxidant .
Action Environment
The action of trityl azide, like other chemical compounds, can be influenced by various environmental factors. For instance, the stability of trityl compounds can be affected by the presence of certain reagents or conditions, such as trifluoroacetic acid in dichloromethane, which can easily remove an alcohol protecting group . Furthermore, the solubility of trityl compounds in water suggests that the aqueous environment could influence their action and efficacy.
特性
IUPAC Name |
[azido(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQKHFCDZKWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065750 | |
| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-25-2 | |
| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trityl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trityl azide useful in studying thermal decomposition kinetics?
A1: Trityl azide is often employed as a reference material for evaluating the kinetics of thermal decomposition processes. This is because its decomposition follows a relatively simple kinetic model, primarily first order [, ], making it suitable for validating different kinetic analysis methods like those outlined in ASTM standards E2041 and E698 [].
Q2: How does the structure of trityl azide contribute to its reactivity?
A2: Trityl azide (C19H15N3) features a sterically bulky trityl group attached to an azide (-N3) functional group. The steric hindrance provided by the three phenyl rings of the trityl group influences the reactivity of the azide, potentially affecting its stability and reaction pathways [].
Q3: What analytical techniques are commonly used to study trityl azide?
A3: Several analytical methods are employed to characterize and study trityl azide. Differential Scanning Calorimetry (DSC) is frequently used to investigate its thermal decomposition behavior, determining kinetic parameters like activation energy and reaction order [, ]. Other techniques, like HPLC, are utilized to quantify trityl azide and related impurities in various matrices [].
Q4: Are there any known safety concerns associated with handling trityl azide?
A4: While the provided texts don't detail specific safety data, it's crucial to treat all azide compounds with caution. Azides are known to be potentially explosive, especially in their pure form or at elevated temperatures. Researchers should consult relevant safety data sheets and handle trityl azide with appropriate personal protective equipment and under controlled laboratory conditions.
Q5: What are the potential applications of trityl azide in organic synthesis?
A5: Trityl azide serves as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of nitrogen-containing functionalities. For instance, research indicates it can be utilized in the presence of Yb(OTF)3 as a catalyst to achieve single C-F thiolation and azidation reactions with o-(hydrosilyl)benzotrifluorides [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)






![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)


